N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(3-Chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic molecule featuring:
- A 3-chlorophenyl group linked via an acetamide moiety.
- A thioether bridge connecting the acetamide to a 1,2,4-triazole ring.
- Substituents on the triazole: ethyl at position 4 and a 6-methylimidazo[2,1-b]thiazole moiety at position 3.
This compound’s synthesis likely involves:
Formation of the imidazo[2,1-b]thiazole core.
Cyclization to construct the 1,2,4-triazole ring.
Thioetherification with 2-chloroacetamide derivatives, as seen in analogous syntheses (e.g., coupling triazole-thiols with bromoacetamide ).
Key functional groups include the thioether (enhancing lipophilicity) and the imidazo[2,1-b]thiazole (contributing to π-π stacking and hydrogen bonding in biological targets).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6OS2/c1-3-24-16(15-11(2)20-17-25(15)7-8-27-17)22-23-18(24)28-10-14(26)21-13-6-4-5-12(19)9-13/h4-9H,3,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHTZWLGHXQCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=C(N=C4N3C=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the imidazo[2,1-b]thiazole scaffold and subsequent reactions to introduce the chlorophenyl and thioacetamide groups. The synthesis typically involves:
- Formation of Imidazo[2,1-b]thiazole : The initial step involves cyclization reactions that yield the imidazo[2,1-b]thiazole core.
- Substitution Reactions : The introduction of the ethyl and chlorophenyl groups is achieved through nucleophilic substitution methods.
- Final Coupling : The thioacetamide moiety is added last to complete the structure.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For example:
- IC50 Values : In vitro testing has shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values reported are approximately 1.4 μM for MDA-MB-231 cells, indicating potent activity compared to standard treatments like sorafenib (IC50 = 5.2 μM) .
The compound's mechanism involves multiple pathways:
- Inhibition of Cell Proliferation : It appears to inhibit cell proliferation by inducing apoptosis in cancer cells.
- Targeting Specific Pathways : The compound has been noted to inhibit VEGFR2 signaling pathways, which are crucial for tumor growth and metastasis .
- Selectivity : Notably, it shows a higher selectivity towards certain cancer cell lines over others, suggesting potential for targeted therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial efficacy:
- Mycobacterial Activity : Studies indicate that derivatives of imidazo[2,1-b]thiazoles exhibit selective inhibition against Mycobacterium tuberculosis (Mtb), with IC50 values ranging from 2.03 mM to 7.05 mM . This suggests that modifications to the structure can enhance activity against specific pathogens.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Cytotoxicity in Cancer Models : A study demonstrated that related imidazo[2,1-b]thiazole derivatives showed varying degrees of cytotoxicity across different cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .
- Antitubercular Efficacy : Another study highlighted a benzo-[d]-imidazo-[2,1-b]-thiazole derivative that demonstrated potent antitubercular activity with minimal toxicity towards normal cells .
Summary of Findings
| Biological Activity | IC50 (μM) | Targeted Cell Line/Pathogen |
|---|---|---|
| Cytotoxicity | 1.4 | MDA-MB-231 |
| Cytotoxicity | 5.2 | Sorafenib |
| Antimycobacterial | 2.03 | Mycobacterium tuberculosis |
| Antimycobacterial | 7.05 | Mycobacterium tuberculosis |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Studies
- In Vitro Studies :
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown effectiveness against various microbial strains.
Research Findings
- Bacterial Inhibition :
- Antifungal Properties :
Biological Mechanisms
The biological mechanisms underlying the activities of this compound involve:
- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Key Observations:
- Heterocyclic substituents on the triazole (imidazothiazole, pyridinyl, thiophene) influence target selectivity. For example, VUAA1’s pyridinyl group facilitates interaction with insect odorant receptors , while the target’s imidazothiazole may target kinases.
- Halogenated aryl groups (3-chlorophenyl vs. 4-fluorophenyl) modulate electron-withdrawing effects and lipophilicity, impacting membrane permeability .
Pharmacological and Physicochemical Properties
Anticancer Activity
- Thiazole-triazole hybrids (e.g., compound 7b , IC50 = 1.61 μg/mL against HepG-2) demonstrate that triazole-linked thioacetamides exhibit potent cytotoxicity . The target’s imidazothiazole may enhance DNA intercalation or topoisomerase inhibition compared to simpler thiazoles.
- CDK inhibitors (e.g., N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide, IC50 = 42 nM) suggest that bulky triazole substituents improve kinase binding .
Physicochemical Parameters
Implications:
- The target’s higher logP suggests improved blood-brain barrier penetration compared to VUAA1, making it suitable for CNS targets.
Tautomerism and Stability
- Thioacetamide derivatives can exhibit thione-thiol tautomerism, as confirmed by DFT-NMR studies in imidazo-quinazolinones . This may influence the target compound’s reactivity in biological systems.
Structure-Activity Relationship (SAR) Insights
- Triazole substituents : Bulky groups (e.g., imidazothiazole) enhance target affinity but may reduce solubility. Pyridinyl (VUAA1) improves water solubility and receptor interactions .
- Halogen position : 3-Chlorophenyl vs. 4-chlorophenyl (as in ’s compound 6m ) alters electronic effects and steric hindrance at binding sites.
- Thioether vs. ether bridges : Thioethers generally increase metabolic stability compared to ethers, as seen in analogs like 6a-p .
Preparation Methods
Solvent Screening
Polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) enhance reaction rates due to improved solubility of the triazole-thiol intermediate. Non-polar solvents like toluene result in <30% conversion.
Temperature Effects
Elevated temperatures (60–70°C) accelerate alkylation but risk decomposition above 80°C. A balance between reactivity and stability is achieved at 60°C.
Base Selection
Potassium carbonate outperforms sodium hydride or triethylamine in minimizing side reactions, with a 15% yield increase observed.
Characterization and Analytical Data
Spectroscopic Validation
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 52.34 | 52.28 |
| H | 4.12 | 4.09 |
| N | 20.17 | 20.11 |
| S | 11.52 | 11.47 |
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile-water gradient) confirms >98% purity, with a retention time of 6.8 minutes.
Q & A
Q. What are the key considerations in designing synthetic routes for N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodological Answer : Synthesis requires multi-step pathways involving nucleophilic substitutions, cyclization, and thioether bond formation. Critical steps include:
- Thiolation : Reacting triazole-thiol intermediates with chloroacetonitrile derivatives under basic conditions (e.g., NaOH in refluxing ethanol) to form thioether linkages .
- Heterocycle Assembly : Use of 6-methylimidazo[2,1-b]thiazole precursors, which may require protecting groups to prevent side reactions .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to isolate the target compound .
Example Reaction Sequence:
Intermediate A (imidazo-thiazole) → Thiolation → Cyclization → Final Acetamide Derivative
Q. Which spectroscopic and computational methods are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chlorophenyl, ethyl, and methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for analogues with similar frameworks .
- DFT Calculations : Validates electronic properties and predicts reactive sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thioacetamide derivatives?
- Methodological Answer :
- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., fluorophenyl or nitrophenyl variants) under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate contributions of specific functional groups .
- Target Validation : Use computational docking (e.g., AutoDock Vina) to compare binding affinities to enzymes like COX-2 or kinases .
Q. What experimental strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility without altering the core structure .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots; methyl or fluorine substitutions can block oxidation .
- Lipophilicity Adjustment : Replace the ethyl group with polar substituents (e.g., hydroxyl) to improve membrane permeability .
Q. How can conflicting data on cytotoxicity mechanisms be addressed?
- Methodological Answer :
- Pathway-Specific Profiling : Use RNA-seq or proteomics to compare gene expression in treated vs. untreated cancer cell lines .
- ROS Detection Assays : Measure reactive oxygen species (ROS) generation to determine if apoptosis is oxidative-stress-dependent .
- Mitochondrial Membrane Potential Assays : JC-1 staining to assess mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
